molecular formula C16H11NO3 B7764148 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 20389-11-1

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B7764148
CAS No.: 20389-11-1
M. Wt: 265.26 g/mol
InChI Key: CLNACIFBPMMXKX-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is a synthetically versatile quinoline-4-carboxylic acid derivative of interest in medicinal chemistry and chemical biology research. Quinoline-4-carboxylic acid scaffolds are recognized for their potential in drug discovery, particularly as core structures in the development of enzyme inhibitors . For instance, closely related 2-phenylquinoline-4-carboxylic acid derivatives have been designed and synthesized as novel histone deacetylase (HDAC) inhibitors, demonstrating significant potential as anticancer agents in biochemical studies . These compounds typically function by incorporating a zinc-binding group, such as a hydroxamic acid, and utilizing the quinoline core as a cap structure to interact with the enzyme's surface, thereby blocking substrate entry . Researchers value this class of compounds for exploring structure-activity relationships (SAR) and developing targeted therapies. The synthetic route for analogous compounds often involves the Pfitzinger reaction, using isatin and substituted acetophenones as key starting materials . This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-8-4-2-6-11(15)14-9-12(16(19)20)10-5-1-3-7-13(10)17-14/h1-9,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNACIFBPMMXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249924
Record name 2-(2-Hydroxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20389-11-1
Record name 2-(2-Hydroxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20389-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of salicylaldehyde with aniline derivatives, followed by cyclization and oxidation steps. One common method is the Doebner reaction, where salicylaldehyde reacts with aniline and pyruvic acid in the presence of acetic acid as a catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The purification process often involves recrystallization from suitable solvents like chloroform and methanol .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes esterification and amidation. Studies demonstrate:

  • Methyl ester formation : Treatment with methanol and sulfuric acid yields the methyl ester derivative at 80°C (85% yield) .

  • Amide derivatives : Reaction with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with amines (e.g., benzylamine) to form amides (72–89% yields) .

Table 1: Esterification and Amidation Products

Reaction TypeReagents/ConditionsProductYield (%)
EsterificationMeOH, H₂SO₄, 80°CMethyl ester85
AmidationSOCl₂, benzylamineBenzylamide89

Alkylation and Arylation

The hydroxyl group participates in alkylation/arylation under basic conditions:

  • Methylation : Using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF produces the methoxy derivative (78% yield) .

  • Arylation : Suzuki coupling with phenylboronic acid and Pd(PPh₃)₄ introduces aryl groups at the hydroxyl position .

Oxidation and Reduction

  • Oxidation : The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 2-(2-oxophenyl)quinoline-4-carboxylic acid (63% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, enhancing solubility .

Catalytic Cyclization and Functionalization

Fe₃O₄@SiO₂-based catalysts enable efficient synthesis of derivatives:

  • Quinoline ring formation : A Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst facilitates cyclization under solvent-free conditions (90% yield, 80°C) .

  • Reusability : The catalyst retains 92% activity after five cycles .

Table 2: Catalytic Methods Comparison

CatalystReaction TypeTemperature (°C)Yield (%)Reusability
Fe₃O₄@SiO₂Cyclization80905 cycles
H₂SO₄Esterification8085Non-reusable

Comparative Reactivity Analysis

The hydroxyl and carboxylic acid groups dominate reactivity:

  • Hydroxyl group : Prone to alkylation/oxidation due to electron-donating effects.

  • Carboxylic acid : Participates in nucleophilic acyl substitution (e.g., esterification).

  • Quinoline ring : Undergoes electrophilic substitution at positions 5 and 7 .

Mechanistic Insights

  • Doebner reaction : Aniline, 2-nitrobenzaldehyde, and pyruvic acid condense to form the quinoline core (70–80% yield) .

  • Pfitzinger reaction : Isatin derivatives react with ketones in basic ethanol to yield substituted quinolines .

Scientific Research Applications

Anticancer Activity

The compound has been investigated extensively for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid group has been introduced into HDAC inhibitors to enhance their selectivity and potency against specific HDAC isoforms. For instance, a study identified a derivative (D28) with significant selectivity for HDAC3, demonstrating potent anticancer activity in vitro by inducing G2/M cell cycle arrest and promoting apoptosis in K562 leukemia cells .
  • Synthesis and Evaluation : A series of compounds were synthesized, and their antiproliferative activities were evaluated. The incorporation of hydroxamic acid groups as zinc-binding moieties was essential for enhancing the binding affinity to HDACs .

Antibacterial Properties

Research has also highlighted the antibacterial potential of quinoline derivatives, including this compound.

  • Antibacterial Testing : Compounds derived from this structure were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications significantly increased antibacterial activity compared to standard antibiotics like ampicillin and gentamycin .
  • Mechanism : The effectiveness of these compounds is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites, poses a significant health challenge due to the toxicity and resistance associated with current treatments.

  • Research Findings : A study synthesized several quinoline-4-carboxylic acids and evaluated their antileishmanial activity against L. donovani. The results indicated that certain derivatives exhibited promising activity with IC50 values that suggest potential as therapeutic agents against leishmaniasis .
  • Synthesis Techniques : The Pfitzinger reaction was employed to synthesize these compounds, confirming their structures through various spectroscopic methods such as NMR and MS .

Antitubercular Activity

The fight against tuberculosis (TB) has led researchers to explore new compounds that can effectively inhibit Mycobacterium tuberculosis.

  • Inhibition Studies : New analogs of this compound were designed and tested for their ability to inhibit Mtb DNA gyrase, a crucial enzyme for bacterial replication. Some derivatives demonstrated significant inhibitory activity at low micromolar concentrations .
  • Structure-Activity Relationship (SAR) : The study revealed that modifications at specific positions on the quinoline ring could enhance the antitubercular properties of the compounds. For example, certain alkyl substitutions at C-6 showed improved activity against Mtb .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound across different biological activities:

ApplicationKey FindingsReferences
AnticancerPotent HDAC3 selective inhibitor; induces apoptosis in cancer cells
AntibacterialIncreased efficacy against S. aureus and E. coli; structural modifications enhance activity
AntileishmanialPromising activity against L. donovani; synthesized via Pfitzinger reaction
AntitubercularEffective inhibitors of Mtb DNA gyrase; structure modifications improve efficacy

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl ring, quinoline core, and functional group replacements. These modifications influence solubility, lipophilicity, and electronic properties.

Compound Substituents Molecular Weight Key Physicochemical Properties Evidence
2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid -OH (ortho), -COOH (quinoline C4) 279.29 High polarity due to -OH and -COOH; moderate solubility in polar solvents
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid -Cl (quinoline C6), -OH (ortho) 313.72 Increased lipophilicity due to Cl; potential for halogen bonding
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid -Cl (quinoline C8), -CH₃ (para) 297.73 Enhanced hydrophobicity from -CH₃; improved membrane permeability
2-(4-Bromophenyl)quinoline-4-carboxylic acid -Br (para) 328.17 Electron-withdrawing Br may reduce electron density; safety concerns noted
2-(1-Methylpyrazol-4-yl)quinoline-4-carboxylic acid Pyrazole ring (N-methyl) 253.26 Additional hydrogen bonding sites from pyrazole; moderate solubility in DMSO
Antibacterial Activity:
  • Target Compound: Limited direct data, but hydroxyl groups in similar derivatives (e.g., 2-phenylquinoline-4-carboxylic acids) show moderate activity against Gram-positive bacteria (MIC: 64–128 µg/mL) .
  • Nitro-Substituted Analogs: 2-(2-Nitrophenyl)quinoline-4-carboxylic acid derivatives exhibit enhanced activity against Staphylococcus aureus (MIC: 64 µg/mL) due to nitro group redox activity .
  • Halogenated Derivatives : 6-Chloro and 8-chloro analogs (e.g., ) show variable activity; chlorine’s position affects target binding. For example, 8-chloro derivatives may interfere with enzyme active sites due to steric effects .
Enzyme Inhibition:
  • The target compound forms a stable complex with cGAS (2.2 Å resolution), where the ortho-hydroxyl group hydrogen-bonds with Asp 382 .
  • 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Fluorine’s electronegativity enhances binding affinity in some kinase inhibitors, but bulky biphenyl groups may reduce solubility .

Biological Activity

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been studied for its potential applications in cancer therapy, antibacterial properties, and as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound alters the acetylation status of histone proteins, which can lead to changes in gene expression associated with cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. It has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines, where it exhibited significant cytotoxic effects .

Table 1: Anticancer Activity Data

Cell LineIC50 (μg/mL)Mechanism of Action
Caco-256.8Induction of apoptosis
HCT-11698.2Cell cycle arrest

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various strains. It was tested using the agar diffusion method against Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA), among others. The results indicated that structural modifications of related compounds increased their antibacterial activity.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (μg/mL)Compound Tested
Staphylococcus aureus645a
Escherichia coli1285a
MRSA>256Various compounds tested

The most active derivatives showed significant inhibition against S. aureus and E. coli, suggesting that the length and flexibility of side chains play a crucial role in enhancing antibacterial activity .

Case Studies

  • Anticancer Study : A study conducted on a series of quinoline derivatives, including this compound, demonstrated their ability to inhibit HDACs effectively. The study found that these compounds could significantly reduce tumor growth in vivo models .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of synthesized derivatives showed that modifications at the ortho-position enhanced activity against Gram-positive bacteria like S. aureus. The findings suggested that compounds with longer side chains exhibited better efficacy .

Q & A

Q. What are the primary synthetic routes for 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via the Doebner reaction using substituted anilines, aldehydes, and pyruvic acid derivatives. Key variables include solvent choice (e.g., ethanol vs. methanol), acid catalysts (e.g., trifluoroacetic acid), and microwave-assisted conditions to enhance reaction efficiency . For example, microwave irradiation reduces reaction time from hours to minutes while maintaining yields >75% . Alternative methods like the Pfitzinger reaction (using isatin derivatives) are less common but offer regioselectivity for specific substitutions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • X-ray crystallography : Resolves the planar quinoline core and hydroxyl-phenyl orientation, as seen in related derivatives like 2-(4-methylphenyl)quinoline-4-carboxylic acid .
  • NMR spectroscopy : Key signals include the carboxylic acid proton (~12-14 ppm in DMSO-d6) and aromatic protons (δ 7.5-8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 279 (C₁₆H₁₁NO₃) confirm the molecular formula .

Q. What are the key physicochemical properties relevant to biological studies?

  • Solubility : Poor in water (<0.1 mg/mL), but soluble in DMSO or methanol, requiring dissolution protocols for in vitro assays .
  • pKa : The carboxylic acid group has a pKa ~2.5, while the phenolic hydroxyl group is ~9.8, influencing ionization in physiological conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common impurities?

  • Continuous flow reactors : Improve heat/mass transfer, reducing side products like uncyclized intermediates .
  • Purification challenges : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products such as 2-phenylquinoline derivatives. HPLC purity >95% is achievable .
  • Data contradiction : Microwave synthesis may produce higher yields but lower crystallinity compared to traditional reflux .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) alter bioactivity?

  • Antimicrobial activity : Bromine at the 6-position (e.g., 6-bromo-2-phenylquinoline-4-carboxylic acid) enhances Gram-negative bacterial inhibition (MIC ~8 µg/mL vs. E. coli) .
  • Anticancer potential : Methoxy groups (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) improve tubulin polymerization inhibition (IC₅₀ = 1.2 µM) .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking : Quinoline-4-carboxylic acid derivatives show affinity for kinase ATP-binding pockets (e.g., EGFR) via hydrogen bonding with the carboxylic group .
  • QSAR models : Electron-withdrawing substituents on the phenyl ring correlate with enhanced cytotoxicity (R² = 0.89 in leukemia cell lines) .

Q. How are spectral data contradictions resolved (e.g., conflicting NMR shifts)?

  • Deuterated solvent effects : DMSO-d6 vs. CDCl₃ shifts hydroxyl proton signals by 1-2 ppm .
  • Tautomeric equilibria : The 2-hydroxyl group can form keto-enol tautomers, complicating NMR interpretation. Variable-temperature NMR clarifies dynamic exchange .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Synthesis optimizationMicrowave-assisted Doebner reaction150°C, 20 min, TFA catalyst
Purity analysisReverse-phase HPLCC18 column, 0.1% TFA in H₂O/MeCN gradient
Structural confirmationSingle-crystal X-ray diffractionCu Kα radiation, 291 K
Biological screeningMTT assay (cancer cells)48h incubation, IC₅₀ calculation

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s pharmacokinetics (e.g., CYP450 metabolism).
  • Synergistic effects : Combinatorial studies with existing drugs (e.g., cisplatin) are unexplored.

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